Cas no 5545-17-5 (N,N'-Diacetyl-L-cystine)

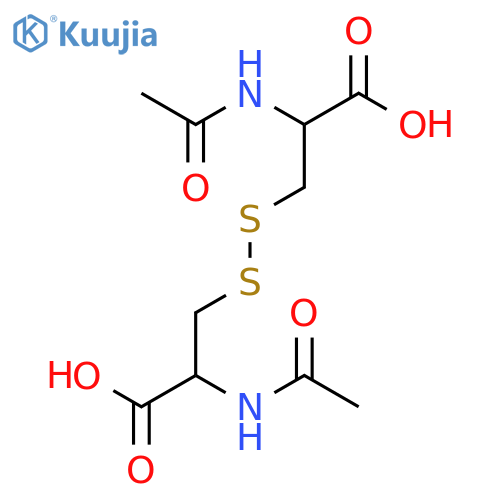

N,N'-Diacetyl-L-cystine structure

商品名:N,N'-Diacetyl-L-cystine

CAS番号:5545-17-5

MF:C10H16N2O6S2

メガワット:324.373840332031

MDL:MFCD00152053

CID:368143

PubChem ID:6995101

N,N'-Diacetyl-L-cystine 化学的及び物理的性質

名前と識別子

-

- L-Cystine,N,N'-diacetyl-

- (Ac-Cys-OH)?

- (Ac-Cys-OH)₂

- (Ac-L-Cys-OH)2

- N,N’-DIACETYL-L-CYSTINE

- N,N'-diacetyl-L-Cystine

- ACETYL-L-CYSTINE

- diacetylcysteine

- DiNAC

- L-Cystine,N,N'-diacetyl

- N,N`-Diacetyl-L-cystine

- N,N'-diacetyl-cystine

- N,N''-Diacetyl-L-cysteine

- N-ACETYL CYSTINE

- N-acetyl-L-cystine

- N,N′-Diacetyl-L-cystine

- NSC 203780

- SCHEMBL308082

- CS-0083231

- Z2153972216

- CCG-257528

- ACETYLCYSTEINE IMPURITY C [EP IMPURITY]

- Acetylcysteine Impurity C

- (2R)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid

- N,N'-Diacetyl-L-cystine, 90%

- D-7193

- AKOS027250793

- CHEMBL4303405

- YTPQSLLEROSACP-YUMQZZPRSA-N

- FD21227

- EN300-304165

- Cystine, N,N'-diacetyl-, L-

- 5545-17-5

- (2R,2'R)-3,3'-Disulfanediylbis(2-acetamidopropanoic acid)

- 5H6NA7JU5E

- N,N'-Diacetyl-L-cystine; Acetylcysteine Imp. C (EP); Acetylcysteine Impurity C

- AM20100361

- N,N-Diacetylcystine

- UNII-5H6NA7JU5E

- C10H16N2O6S2

- EINECS 226-911-5

- NS00043182

- NSC-203780

- (2R)-2-acetamido-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]propanoic acid

- AS-49003

- HY-114348

- L-Cystine, N,N'-diacetyl-

- MFCD00152053

- (Ac-Cys-OH)2 (Disulfide bond)

- A899770

- N,N'-Diacetylcystine

- N,N'-Diacetyl-L-cystine (>90%)

- CCG-257560

- Acetylcysteine Imp. C (EP): N,N'-Diacetyl-L-cystine

- BRD-K32372024-001-01-0

- (Ac-Cys-OH)

- DA-55876

- N,N'-Diacetyl-L-cystine

-

- MDL: MFCD00152053

- インチ: InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1

- InChIKey: YTPQSLLEROSACP-YUMQZZPRSA-N

- ほほえんだ: CC(N[C@H](C(O)=O)CSSC[C@H](NC(C)=O)C(O)=O)=O

計算された属性

- せいみつぶんしりょう: 324.04500

- どういたいしつりょう: 324.04497858g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 20

- 回転可能化学結合数: 11

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 183Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ゆうかいてん: 55-72°C

- ふってん: 715.5±60.0 °C at 760 mmHg

- フラッシュポイント: 386.5±32.9 °C

- あんていせい: Moisture Sensitive

- PSA: 183.40000

- LogP: 0.32820

- じょうきあつ: 0.0±5.0 mmHg at 25°C

N,N'-Diacetyl-L-cystine セキュリティ情報

- 危害声明: CAUTION: May irritate eyes, skin

- 危険物輸送番号:NONH for all modes of transport

- セキュリティの説明: CAUT

N,N'-Diacetyl-L-cystine 税関データ

- 税関コード:29225090

N,N'-Diacetyl-L-cystine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-304165-5.0g |

(2R)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid |

5545-17-5 | 95% | 5.0g |

$297.0 | 2023-02-25 | |

| TRC | D312500-25g |

N,N’-Diacetyl-L-cystine (>90%) |

5545-17-5 | 25g |

$ 1208.00 | 2023-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1153871-1g |

N,N'-Diacetyl-L-cystine |

5545-17-5 | 97% | 1g |

¥ưƽƠź | 2023-07-25 | |

| Enamine | EN300-304165-10.0g |

(2R)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid |

5545-17-5 | 95% | 10.0g |

$533.0 | 2023-02-25 | |

| Enamine | EN300-304165-1g |

(2R)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid |

5545-17-5 | 95% | 1g |

$80.0 | 2023-09-05 | |

| Enamine | EN300-304165-5g |

(2R)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid |

5545-17-5 | 95% | 5g |

$297.0 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X05985-100mg |

N,N'-Diacetyl-L-Cystine |

5545-17-5 | 97% | 100mg |

¥275.0 | 2024-07-18 | |

| eNovation Chemicals LLC | D765719-1g |

(AC-CYS-OH)2 |

5545-17-5 | 85% | 1g |

$175 | 2024-06-06 | |

| Enamine | EN300-304165-0.1g |

(2R)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid |

5545-17-5 | 95% | 0.1g |

$27.0 | 2023-09-05 | |

| Enamine | EN300-304165-0.5g |

(2R)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid |

5545-17-5 | 95% | 0.5g |

$62.0 | 2023-09-05 |

N,N'-Diacetyl-L-cystine 関連文献

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

5. Water

5545-17-5 (N,N'-Diacetyl-L-cystine) 関連製品

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5545-17-5)N,N'-Diacetyl-L-cystine

清らかである:99%

はかる:5g

価格 ($):315.0